![molecular formula C20H17F3N4O B2519969 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034463-66-4](/img/structure/B2519969.png)

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and an essential nutrient for humans. Nicotinamide derivatives have been extensively studied due to their wide range of biological activities and potential therapeutic applications, including their role in antileukemic activity, inhibition of gastric H+/K(+)-ATPase, and heterocyclic synthesis .

Synthesis Analysis

The synthesis of nicotinamide derivatives can involve various chemical reactions and starting materials. For instance, N-substituted 2-(benzhydryl- and benzylsulfinyl)nicotinamides were synthesized and found to inhibit gastric H+/K(+)-ATPase upon acid activation, with some derivatives showing potent inhibitory activities . Another study reported the synthesis of nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing a naphthyl moiety, starting from N-1-naphthyl-3-oxobutanamide . These methods highlight the versatility of nicotinamide as a building block for creating a variety of biologically active compounds.

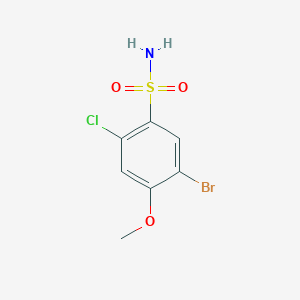

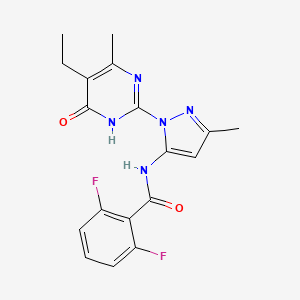

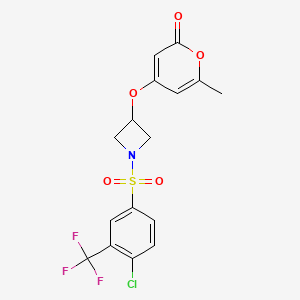

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for their biological activity. The presence of substituents such as the trifluoromethyl group can significantly affect the compound's properties and interactions with biological targets. The structure-activity relationships are often examined to optimize the therapeutic potential of these compounds .

Chemical Reactions Analysis

Nicotinamide derivatives can undergo various chemical reactions, including exchange reactions with the nicotinamide moiety of diphosphopyridine nucleotide (DPN), forming analogs of DPN in vitro. This exchange reaction may occur in vivo and has been suggested as a possible mechanism for the toxic effects of some pyridine derivatives . Additionally, nicotinamide derivatives can be activated in acidic environments, as seen with the gastric H+/K(+)-ATPase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives, such as stability, solubility, and reactivity, are important for their pharmacological profile. For example, some nicotinamide derivatives were found to be more stable at neutral and weakly acidic pH than other known H+/K(+)-ATPase inhibitors, which is a desirable property for treating acid-related gastrointestinal disorders . The micro-determination of nicotinamide and its metabolites by high-performance liquid chromatography also provides insights into the compound's behavior in biological systems .

Applications De Recherche Scientifique

Biological Activity and Mechanism

Nicotinamide derivatives exhibit diverse biological activities which are crucial in understanding and treating various diseases. For instance, these compounds have been studied for their roles in modulating enzyme activities and metabolic pathways. A study highlighted the enzymatic role of Nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the N-methylation of nicotinamide and related compounds, indicating its potential in metabolic regulation and disease manifestation (Neelakantan et al., 2017). Furthermore, nicotinamide derivatives are explored for their inhibitory properties against specific enzymes, providing insights into therapeutic strategies for diseases such as diabetes (Sabnis, 2021).

Chemical Synthesis and Modification

The synthesis and chemical modification of nicotinamide derivatives are fundamental to expanding their application in drug development and material science. Research has focused on developing efficient synthetic methods for nicotinamide derivatives, enabling the exploration of their biological activities and therapeutic potential. For example, a study on the efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors demonstrates advances in chemical synthesis techniques that could be applicable to a broad range of nicotinamide derivatives, including the specific compound mentioned in the query (Kiss et al., 2008).

Antimicrobial and Antifungal Applications

Nicotinamide derivatives have been evaluated for their antimicrobial and antifungal properties, offering potential applications in treating infections and developing new antimicrobial agents. Research into the synthesis and biological evaluation of new pyridine derivatives, including nicotinamide derivatives, has shown promising antibacterial and antifungal activities, indicating their potential in addressing resistance to existing antimicrobials (Bheemanapalli et al., 2008).

Corrosion Inhibition

Interestingly, nicotinamide derivatives have also been studied for their application in materials science, specifically in corrosion inhibition. A study on the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution highlights the potential of these compounds in protecting industrial materials from corrosion, thereby extending their lifespan and reducing maintenance costs (Chakravarthy et al., 2014).

Propriétés

IUPAC Name |

N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O/c21-20(22,23)17-9-8-13(11-24-17)19(28)26-15-6-2-1-5-14(15)16-12-27-10-4-3-7-18(27)25-16/h1-2,5-6,8-9,11-12H,3-4,7,10H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXBOEOEEZWDBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CN=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2519887.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2519892.png)

![N-(isoxazol-4-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2519899.png)

![2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2519909.png)